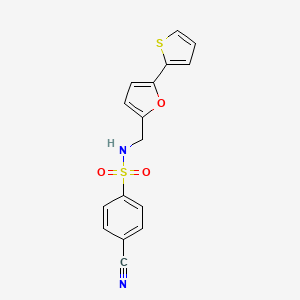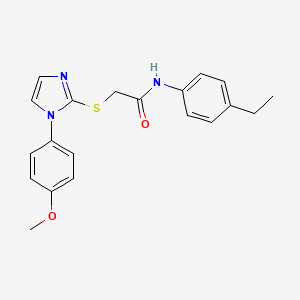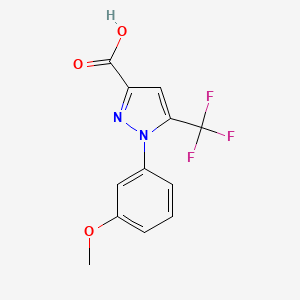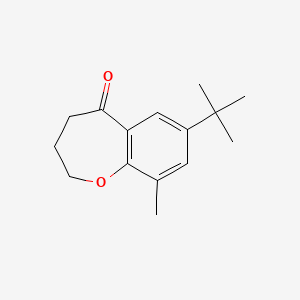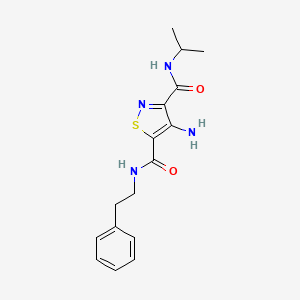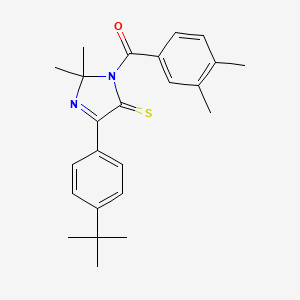
5-(4-tert-butylphenyl)-3-(3,4-dimethylbenzoyl)-2,2-dimethyl-2,3-dihydro-4H-imidazole-4-thione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(4-tert-butylphenyl)-3-(3,4-dimethylbenzoyl)-2,2-dimethyl-2,3-dihydro-4H-imidazole-4-thione is a useful research compound. Its molecular formula is C24H28N2OS and its molecular weight is 392.56. The purity is usually 95%.
BenchChem offers high-quality 5-(4-tert-butylphenyl)-3-(3,4-dimethylbenzoyl)-2,2-dimethyl-2,3-dihydro-4H-imidazole-4-thione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(4-tert-butylphenyl)-3-(3,4-dimethylbenzoyl)-2,2-dimethyl-2,3-dihydro-4H-imidazole-4-thione including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Evaluation in Medicinal Chemistry :
- The imidazole derivative has been used in the synthesis of various heterocyclic compounds, demonstrating potential in medicinal chemistry. For example, the synthesis of 3,4-disubstituted-6,7-dihydro-imidazo[2,1-b][1,3]thiazoles and their evaluation for cytotoxic effects on noncancer and cancer cells have been reported (Meriç, Incesu, & Hatipoğlu, 2008). Additionally, derivatives of benzylideneoxazoles, -thiazoles, and -imidazoles derived from 2,6-di-tert-butylphenol, which are similar in structure to the queried compound, have been synthesized and evaluated for their dual inhibitory action on enzymes like 5-lipoxygenase and cyclooxygenase (Unangst et al., 1994).
Electroactive Paramagnetic Materials :
- Imidazole derivatives have been studied for their potential in creating electroactive paramagnetic materials. For instance, the Suzuki–Miyaura reaction has been utilized for modifying phenoxyl-nitroxyl radicals of the 4H-imidazole N-oxide series, which are of interest as electroactive paramagnetic materials (Ten et al., 2018).
Crystallography and Molecular Structure Analysis :
- The molecular structure of similar compounds, such as xylometazoline hydrochloride, which includes an imidazole ring, has been determined using X-ray crystallography. This provides insights into the conformation and interaction of these compounds at their target sites (Ghose & Dattagupta, 1986).
Synthesis of Novel Compounds with Potential Biological Activities :
- Novel derivatives containing imidazole rings have been synthesized and evaluated for their biological activities, such as antioxidant, antimicrobial, and urease inhibitory activities. For example, synthesis of 1,2,4-triazole and 1,3,4-thiadiazole derivatives containing imidazole rings and their evaluation for these activities have been documented (Khan et al., 2010).
Potential in Material Science and Polymer Chemistry :
- Imidazole derivatives have been used in material science, particularly in the synthesis of donor-acceptor type polymers. A study on the synthesis of a new benzimidazole derivative as the acceptor unit in donor-acceptor-donor type polymers highlights this application (Ozelcaglayan et al., 2012).
Propriétés
IUPAC Name |
[4-(4-tert-butylphenyl)-2,2-dimethyl-5-sulfanylideneimidazol-1-yl]-(3,4-dimethylphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N2OS/c1-15-8-9-18(14-16(15)2)21(27)26-22(28)20(25-24(26,6)7)17-10-12-19(13-11-17)23(3,4)5/h8-14H,1-7H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVUIUWIRSLVIMZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)N2C(=S)C(=NC2(C)C)C3=CC=C(C=C3)C(C)(C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-tert-butylphenyl)-1-(3,4-dimethylbenzoyl)-2,2-dimethyl-2,5-dihydro-1H-imidazole-5-thione | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

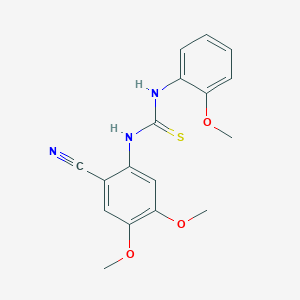
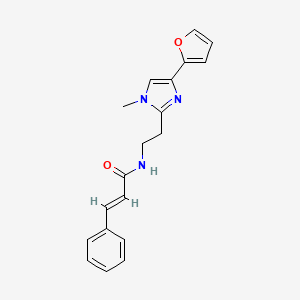
![3-(3-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)-3-oxopropyl)quinazolin-4(3H)-one](/img/structure/B2560199.png)

![3,7,9-trimethyl-1-pentyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2560203.png)
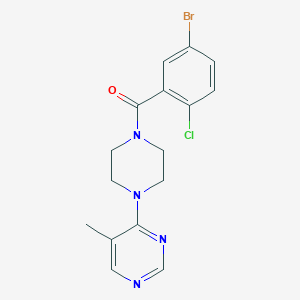
![7-(furan-2-yl)-5-(naphthalen-1-ylmethyl)-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2560205.png)
